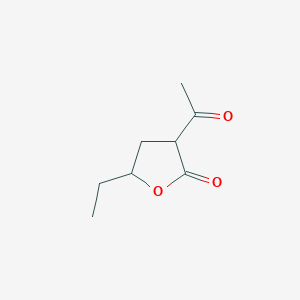
3-Acetyl-5-ethyldihydrofuran-2(3H)-one
Vue d'ensemble
Description
3-Acetyl-5-ethyldihydrofuran-2(3H)-one is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by its unique structure, which includes an acetyl group and an ethyl group attached to a dihydrofuranone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-ethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Common solvents like ethanol or water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-ethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Halogenated furanones, amine derivatives
Applications De Recherche Scientifique
3-Acetyl-5-ethyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of flavor and fragrance compounds due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-ethyldihydrofuran-2(3H)-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. Additionally, its ability to form hydrogen bonds and interact with cellular membranes contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetyl-4,5-Dihydro-2(3H)-Furanone
- 5-Ethyl-3-Hydroxy-2(5H)-Furanone
- 3-Acetyl-2,5-Dihydro-2-Furanone
Uniqueness
3-Acetyl-5-ethyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
3620-19-7 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-acetyl-5-ethyloxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-3-6-4-7(5(2)9)8(10)11-6/h6-7H,3-4H2,1-2H3 |
Clé InChI |
KRCFMTREVNAMCY-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C(=O)O1)C(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













